![molecular formula C13H11BrOS B6383387 3-Bromo-5-(4-methylthiophenyl)phenol, 95% CAS No. 1261947-64-1](/img/structure/B6383387.png)
3-Bromo-5-(4-methylthiophenyl)phenol, 95%
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Overview
Description
3-Bromo-5-(4-methylthiophenyl)phenol, 95% (3-B5MTP) is a phenolic compound with a unique chemical structure containing a bromo group, a methylthiophenyl group, and a phenolic group. It has been studied for its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
3-Bromo-5-(4-methylthiophenyl)phenol, 95% has been studied for its potential applications in various scientific fields. In organic synthesis, it has been used as a reagent in the synthesis of various organic compounds. In medicinal chemistry, it has been studied for its potential applications in drug discovery and development. In biochemistry, it has been used to study the structure and function of proteins and other biomolecules.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4-methylthiophenyl)phenol, 95% is not yet fully understood. However, it is believed that the bromo group of the compound binds to the sulfur atom of the methylthiophenyl group, forming a covalent bond. This bond can then interact with other molecules, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(4-methylthiophenyl)phenol, 95% are not yet fully understood. However, it has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to modulate the activity of certain enzymes. It has also been shown to have the potential to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
The synthesis method for 3-Bromo-5-(4-methylthiophenyl)phenol, 95% is relatively simple and efficient, making it a useful reagent for lab experiments. It is also relatively stable, making it suitable for long-term storage. However, it is toxic and should be handled with care.
Future Directions
There are numerous potential future directions for the study of 3-Bromo-5-(4-methylthiophenyl)phenol, 95%. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, further research could be conducted on its potential to inhibit the growth of cancer cells, as well as its potential to act as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted on its potential applications in organic synthesis and other scientific fields.
Synthesis Methods
3-Bromo-5-(4-methylthiophenyl)phenol, 95% can be synthesized using a reaction between 4-methylthiophenol and bromine in an aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is purified by recrystallization. The yield of the reaction is typically 95%, making it a highly efficient synthesis method.
properties
IUPAC Name |
3-bromo-5-(4-methylsulfanylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrOS/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGVSNHKVLNDDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-methylthiophenyl)phenol |
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